HTS Inclusion in an AlphaScreen Assay for Disrupting mHTT-CaM Binding
This compound was one of 481 hit compounds identified from a high-throughput AlphaScreen assay designed to identify small molecules that disrupt the binding of mutant huntingtin (mHTT) to calmodulin (CaM) [1]. While individual IC50 values are not publicly disclosed in the screened abstract, the compound's inclusion confirms its activity in this specific, mechanistically relevant assay. The baseline for comparison is the full screened library, with the selection of this compound as a hit indicating it surpassed the predefined activity threshold. No specific comparator compound data is available in the source.
| Evidence Dimension | Disruption of (His)mHTT–CaM(GST) interaction |
|---|---|
| Target Compound Data | Identified as a hit; specific IC50 value not publicly available |
| Comparator Or Baseline | Screened compound library; activity threshold for hit selection not specified |
| Quantified Difference | Not calculable; activity was sufficient to be considered a hit among the library |
| Conditions | High-throughput AlphaScreen assay using His-labeled and GST-labeled protein fragments [1] |
Why This Matters
For a researcher procuring a validated starting point for Huntington's disease probe development, this compound's verified activity in the disease-relevant mHTT-CaM assay provides a functional anchor that a generic sulfonamide without this testing lacks.
- [1] Mutant Huntingtin-Calmodulin Interaction: Potential Therapeutic Target for Huntington's Disease. The FASEB Journal, 2019, 33(S1), 501.16. View Source
